

Application Notes and Protocols for Arsenic Speciation using Silver Diethyldithiocarbamate

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Compound of Interest

Compound Name: Silver diethyldithiocarbamate

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Introduction

The **silver diethyldithiocarbamate** (SDDC) method is a well-established and widely used colorimetric technique for the determination of arsenic.[1][2] This method is particularly valuable for its sensitivity in detecting low levels of arsenic in various samples, including aqueous solutions, and does not require highly expensive instrumentation.[2] The principle of the method involves the reaction of arsine (AsH_3), generated from arsenic-containing samples, with a solution of **silver diethyldithiocarbamate** in pyridine to form a red-colored complex.[3][4] The intensity of this color, measured spectrophotometrically at approximately 535 nm, is directly proportional to the arsenic concentration.[3][5][6]

This document provides detailed protocols for the speciation of inorganic arsenic (As(III) and As(V)) using the SDDC method, summarizing key quantitative data and outlining the experimental workflow.

Principle of the Method

The core of the SDDC method lies in the conversion of arsenic in the sample to arsine gas (AsH_3). This is typically achieved by the reduction of arsenic ions using zinc in an acidic medium.[5][7] For the determination of total inorganic arsenic, a pre-reduction step is necessary to convert As(V) to As(III) using reagents like potassium iodide and stannous chloride.[5]

The generated arsine gas is then passed through a scrubber to remove any interfering hydrogen sulfide and subsequently bubbled through an absorber tube containing the SDDC-pyridine solution.[5][6][8] The reaction between arsine and SDDC forms a soluble red complex, which is a colloidal dispersion of silver.[3][7] The absorbance of this solution is then measured to quantify the arsenic content.

For speciation of As(III) and As(V), selective hydride generation is employed. By controlling the pH of the solution, As(III) can be selectively reduced to arsine without the reduction of As(V). The total inorganic arsenic is then determined after reducing As(V) to As(III), and the As(V) concentration is calculated by the difference.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the **silver diethyldithiocarbamate** method for arsenic speciation.

Table 1: Detection Limits and Concentration Range

Parameter	Value	Reference
Detection Limit (Total Arsenic)	5 µg/L	[1]
Detection Limit (As(III))	5 µg/L	[1]
Detection Limit (As(V))	7 µg/L	[1]
Applicable Concentration Range	5 to 200 µg/L	[5]

Table 2: Method Performance

Parameter	Value	Reference
Recovery Rate	97% - 109%	[9]
Relative Standard Deviation	13.8% (at 40 µg/L)	[6]
Wavelength of Maximum Absorbance	~535 nm	[5][6]

Table 3: Potential Interferences

High concentrations of certain metal ions can interfere with the analysis.[\[6\]](#)[\[8\]](#)

Interfering Ion	Note
Chromium (Cr)	Can potentially interfere.
Cobalt (Co)	Can potentially interfere.
Copper (Cu)	Can potentially interfere.
Mercury (Hg)	Can potentially interfere.
Molybdenum (Mo)	Can potentially interfere.
Nickel (Ni)	Can potentially interfere.
Silver (Ag)	Can potentially interfere.
Antimony (Sb)	Can form a colored complex.
Sulfide (S ²⁻)	Can be removed by a lead acetate scrubber. [6] [8]

Experimental Protocols

Reagent Preparation

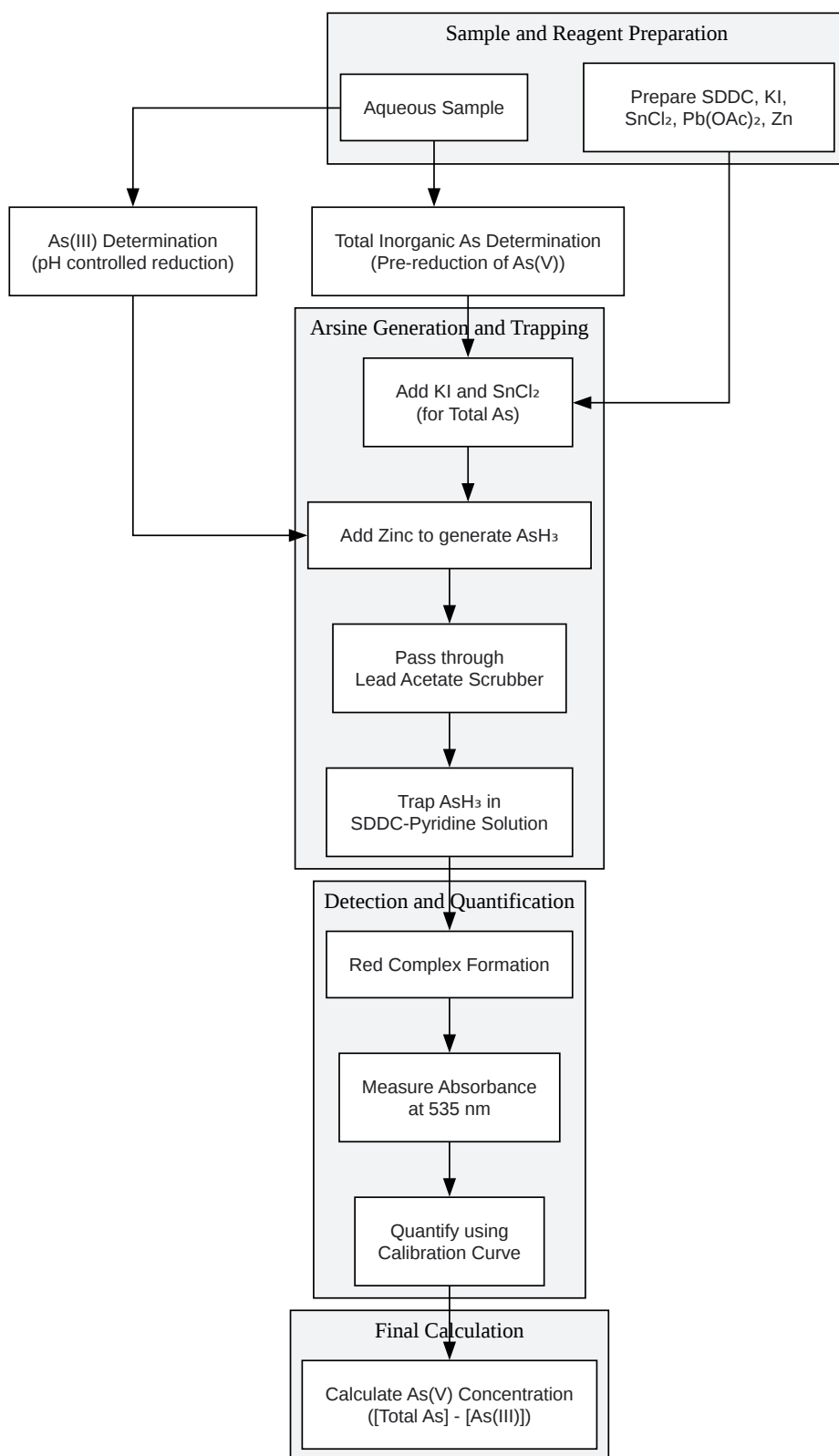
- **Silver Diethyldithiocarbamate (SDDC) Solution** (0.5% w/v in Pyridine): Dissolve 1.0 g of **silver diethyldithiocarbamate** in 200 mL of pyridine. Store in a light-resistant bottle. This solution is stable for about one month.[\[10\]](#)
- **Potassium Iodide Solution** (15% w/v): Dissolve 15 g of potassium iodide (KI) in 100 mL of deionized water. Store in an amber bottle.
- **Stannous Chloride Solution**: Dissolve 40 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 100 mL of concentrated hydrochloric acid.
- **Lead Acetate Solution**: Dissolve 10 g of lead acetate (Pb(CH₃COO)₂) in 100 mL of deionized water. This solution is used to impregnate glass wool for the scrubber.

- Hydrochloric Acid (HCl): Concentrated, analytical grade.
- Zinc: Granular, 20-30 mesh, low in arsenic.
- Arsenic Standard Solutions:
 - Stock Solution (1000 mg/L): Dissolve 1.320 g of arsenic trioxide (As_2O_3) in 10 mL of 1 M sodium hydroxide (NaOH). Neutralize with 1 M sulfuric acid (H_2SO_4) and dilute to 1 L with deionized water.
 - Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

Instrumentation

- Arsine Generator Assembly: Consisting of a generator flask, a scrubber tube, and an absorber tube.
- Spectrophotometer: Capable of measuring absorbance at 535 nm with a 1 cm path length cuvette.

Experimental Workflow Diagram



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Caption: Experimental workflow for arsenic speciation.

Protocol for Total Inorganic Arsenic

- **Sample Preparation:** Pipette a known volume of the aqueous sample (e.g., 25 mL) into the arsine generator flask.
- **Acidification:** Add a sufficient volume of concentrated HCl to the flask.
- **Pre-reduction of As(V):** Add 2 mL of the potassium iodide solution and 0.5 mL of the stannous chloride solution to the flask. Swirl gently and allow the reaction to proceed for at least 15 minutes to ensure complete reduction of As(V) to As(III).
- **Apparatus Assembly:**
 - Place a plug of glass wool impregnated with lead acetate solution into the scrubber tube.
 - Pipette 4.0 mL of the SDDC-pyridine solution into the absorber tube.
 - Assemble the generator, scrubber, and absorber, ensuring all connections are airtight.
- **Arsine Generation:** Add a pre-weighed amount of granular zinc (e.g., 3 g) to the generator flask and immediately connect the scrubber-absorber assembly.
- **Reaction and Absorption:** Allow the reaction to proceed for at least 30-45 minutes to ensure all the arsine has been generated and absorbed. Gentle swirling of the generator flask at intervals can aid the reaction.
- **Measurement:** Transfer the SDDC solution from the absorber tube to a cuvette and measure the absorbance at 535 nm using a spectrophotometer. Use a reagent blank (prepared in the same way but without the sample) to zero the instrument.
- **Quantification:** Determine the concentration of total inorganic arsenic from a calibration curve prepared using standard arsenic solutions.

Protocol for Arsenic (III) Speciation

- **Sample Preparation:** Pipette a known volume of the aqueous sample into the arsine generator flask.

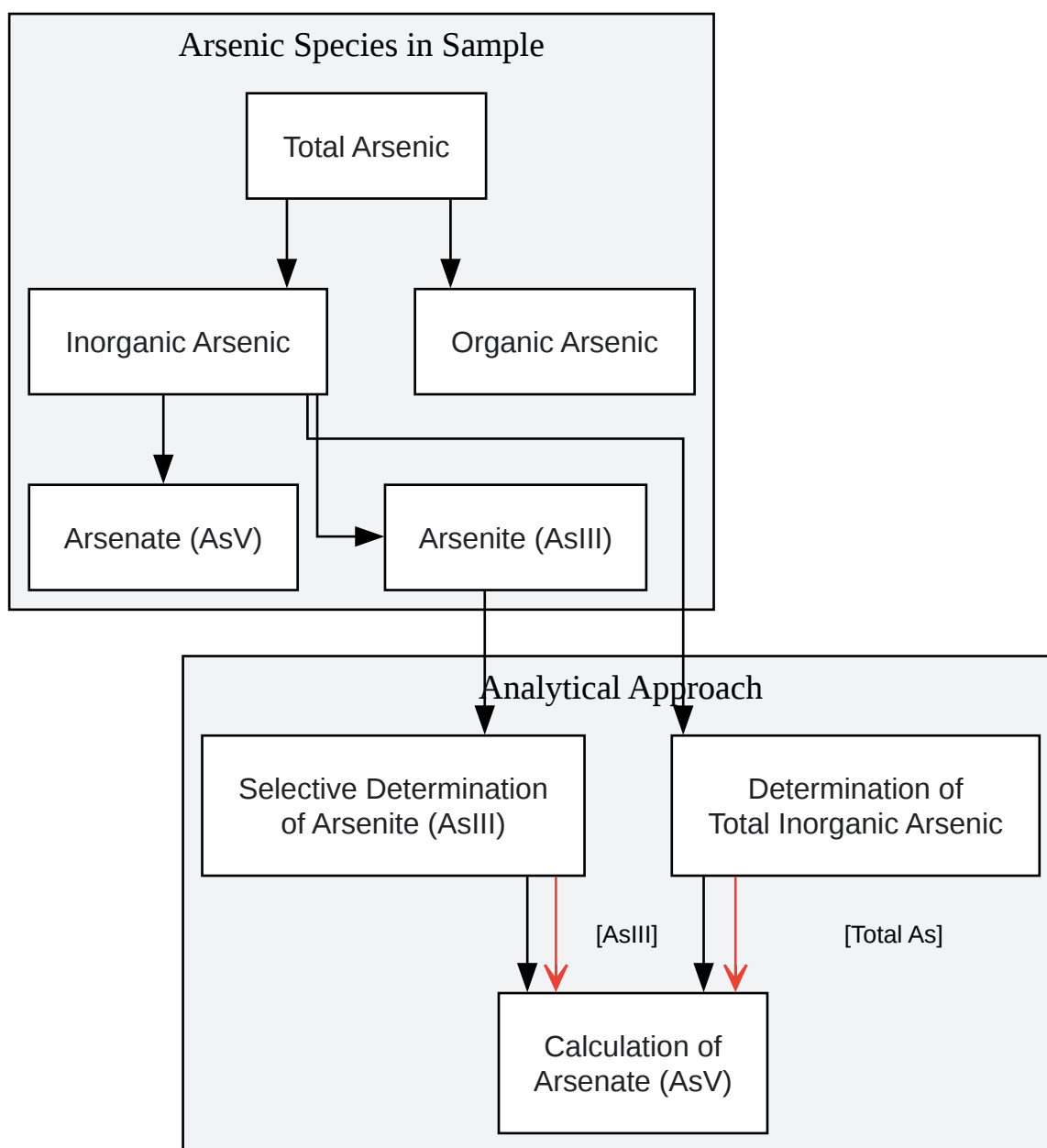
- **pH Adjustment:** Adjust the pH of the sample to a range where As(III) is selectively reduced to arsine, while As(V) remains in solution. This is a critical step and may require optimization based on the sample matrix.
- **Apparatus Assembly:** Follow the same procedure as for total inorganic arsenic (Step 4).
- **Arsine Generation:** Add granular zinc to the generator flask and immediately connect the scrubber-absorber assembly.
- **Reaction and Absorption:** Allow the reaction to proceed as described for total inorganic arsenic (Step 6).
- **Measurement and Quantification:** Measure the absorbance and determine the concentration of As(III) using the same procedure as for total inorganic arsenic (Steps 7 and 8).

Calculation of Arsenic (V) Concentration

The concentration of As(V) is determined by subtracting the As(III) concentration from the total inorganic arsenic concentration:

$$[\text{As(V)}] = [\text{Total Inorganic As}] - [\text{As(III)}]$$

Logical Relationship Diagram



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Caption: Logical relationship of arsenic species and analysis.

Conclusion

The **silver diethyldithiocarbamate** method offers a reliable and accessible approach for the speciation of inorganic arsenic. By following the detailed protocols outlined in this document, researchers can obtain accurate and reproducible results for the quantification of As(III) and

As(V) in various samples. Careful attention to potential interferences and adherence to the experimental procedures are crucial for achieving high-quality data.

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